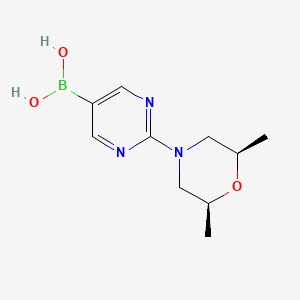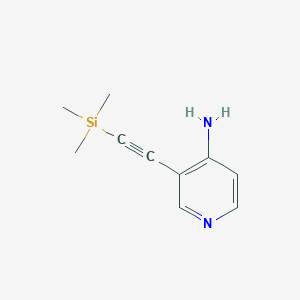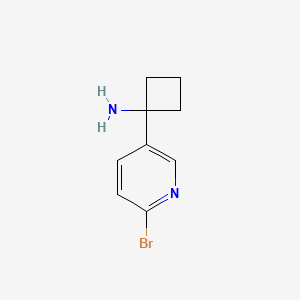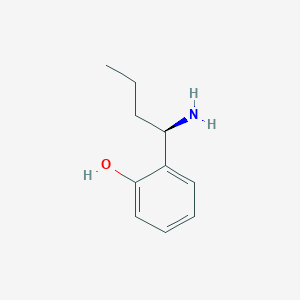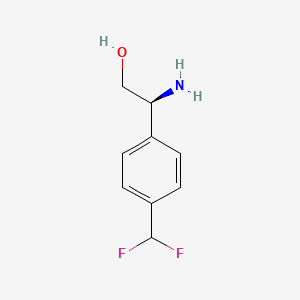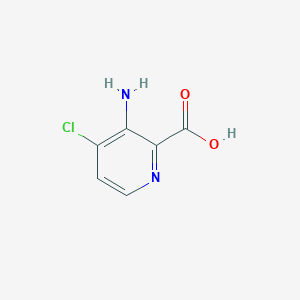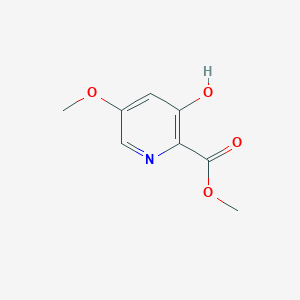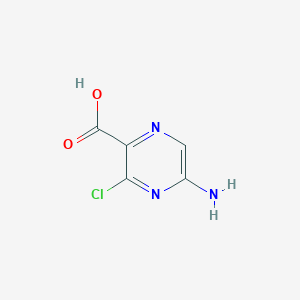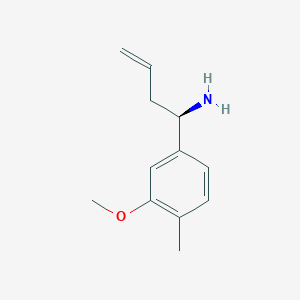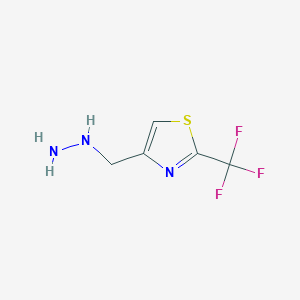
4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole is a compound that features a thiazole ring substituted with a hydrazinylmethyl group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a thiazole derivative with hydrazine and a trifluoromethylating agent under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include azides, hydrazones, and various substituted thiazole derivatives. These products can have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted thiazoles and hydrazinyl-substituted thiazoles . Examples include:
- 4-(Trifluoromethyl)thiazole
- 4-(Hydrazinylmethyl)thiazole
Uniqueness
4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole is unique due to the combination of the hydrazinylmethyl and trifluoromethyl groups on the thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H6F3N3S |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-4-yl]methylhydrazine |
InChI |
InChI=1S/C5H6F3N3S/c6-5(7,8)4-11-3(1-10-9)2-12-4/h2,10H,1,9H2 |
InChI Key |
LXXTVAJIEPPZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)


![ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12971982.png)
